imidapril

Cough adverse event ACE inhibitor tolerability Network meta-analysis

Imidapril (CAS 120294-10-2) is an orally administered, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug. Following hepatic activation by carboxylesterase 1 to its active diacid metabolite imidaprilat (6366A), it suppresses the conversion of angiotensin I to angiotensin II, thereby reducing total peripheral resistance and systemic blood pressure.

Molecular Formula C9H12O5
Molecular Weight 0
CAS No. 120294-10-2
Cat. No. B1167792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidapril
CAS120294-10-2
Synonyms4-Imidazolidinecarboxylic acid, 3-[2-[[1-(ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]-1-methyl-2-oxo-
Molecular FormulaC9H12O5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidapril (CAS 120294-10-2): A Non-Sulfhydryl ACE Inhibitor Prodrug with Quantifiable Differentiation for Scientific Procurement


Imidapril (CAS 120294-10-2) is an orally administered, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prodrug. Following hepatic activation by carboxylesterase 1 to its active diacid metabolite imidaprilat (6366A), it suppresses the conversion of angiotensin I to angiotensin II, thereby reducing total peripheral resistance and systemic blood pressure [1]. Imidapril belongs to the carboxylate class of ACE inhibitors and is clinically indicated for essential hypertension, chronic congestive heart failure, acute myocardial infarction, and diabetic nephropathy [2]. Unlike sulfhydryl-containing agents such as captopril, imidapril’s non-sulfhydryl structure avoids certain class-associated adverse reactions, but this alone does not constitute procurement-grade differentiation—the evidence below establishes precisely where imidapril diverges quantitatively from its closest in-class and cross-class comparators [3].

Why Imidapril Cannot Be Interchanged with Other ACE Inhibitors: Evidence-Based Procurement Rationale


Within the ACE inhibitor class, compounds differ substantially in tissue penetration, prodrug activation pathway, bradykinin-potentiating activity, dialyzability, and adverse-effect profile. These pharmacological distinctions translate into clinically and experimentally meaningful differences that preclude simple generic substitution. Imidapril’s active metabolite imidaprilat exhibits an in vitro inhibition constant (Ki) 3–18 times lower than other ACE inhibitors [1], differential cardiac tissue ACE suppression versus enalapril at equipotent hypotensive doses [2], significantly lower dialyzer clearance during hemodialysis [3], and a consistently lower incidence of dry cough across multiple comparator trials [4]. These properties are not universally shared among ACE inhibitors, making imidapril a distinct molecular entity for protocols requiring specific pharmacodynamic, pharmacokinetic, or tolerability characteristics.

Imidapril Quantitative Differentiation Evidence: Comparator-Anchored Data for Informed Procurement


Dry Cough Incidence: Imidapril vs. Enalapril, Captopril, Benazepril, and Cilazapril

In a double-blind, parallel-group phase III trial (n=231), the cough incidence with imidapril was 0.9% (1/108) versus 7.0% (8/115) with enalapril, despite comparable antihypertensive efficacy (response rates 71.3% vs 66.1%) [1]. A larger crossover study (n=489) confirmed significantly lower cough incidence with imidapril (15.2%) versus enalapril (38.6%) during the first treatment period (p<0.001) [2]. A 2024 network meta-analysis of 15 RCTs (2545 subjects) further demonstrated that imidapril had a lower dry cough adverse event rate compared to benazepril (OR=3.14, 95% CI:2.07–4.75), captopril (OR=2.68, 95% CI:1.74–4.15), cilazapril (OR=2.55, 95% CI:1.38–4.74), and enalapril (OR=2.74, 95% CI:1.68–4.47) [3]. In a direct head-to-head trial versus captopril, cough was 13.8% (imidapril) vs 35.7% (captopril) [4].

Cough adverse event ACE inhibitor tolerability Network meta-analysis

Hemodialysis Dialyzer Clearance: Imidaprilat vs. Enalaprilat and Quinaprilat

In hypertensive patients on chronic hemodialysis (n=6 per arm), imidaprilat exhibited significantly lower dialyzer clearance compared to enalaprilat: 19.0 ± 7.8 mL/min/m² vs 41.8 ± 7.4 mL/min/m² (54.5% lower). Quinaprilat showed even lower clearance at 8.9 ± 1.3 mL/min/m². During dialysis, enalaprilat concentrations decreased significantly in both arterial and venous sides, while imidaprilat concentrations remained stable, correlating with higher protein binding [1]. This pharmacokinetic stability during dialysis sessions translates to consistent blood pressure control without the large intra-dialytic drug concentration fluctuations observed with enalapril [2].

Pharmacokinetics in renal failure Hemodialysis drug removal Antihypertensive dosing stability

In Vitro ACE Inhibition Potency (Ki and IC50): Imidaprilat (6366A) vs. Enalaprilat and Captopril

The active metabolite imidaprilat (6366A) inhibited swine renal ACE with a Ki of 0.067 nM and human serum ACE with a Ki of 0.04 nM. These values were 3- to 18-fold more potent than those of the comparator inhibitors enalaprilat and captopril tested under identical conditions [1]. In comparative IC50 assessments using tissue homogenates (lung, aorta, heart, brain, kidney) from spontaneously hypertensive rats (SHRs) and Wistar Kyoto rats (WKYs), 6366A was the most potent ACE inhibitor among all compounds tested, including enalaprilat, 6366DM, and 6366PY [2]. Independent confirmatory sources report imidaprilat as 1.2 times more potent than enalaprilat and 2.6 times more potent than captopril in ACE inhibitory activity [3].

ACE enzyme kinetics Tissue ACE inhibition Inhibitor potency ranking

Cardiac Tissue ACE Suppression and Hypertrophy Prevention: Imidapril vs. Enalapril and Quinapril

In aortic-banded rats treated with equipotent hypotensive doses of imidapril, enalapril, and quinapril via subcutaneous osmotic minipumps, imidapril was the most potent for prevention of pressure-induced cardiac hypertrophy. Critically, imidapril reduced both serum and cardiac ACE activities, whereas enalapril reduced only serum ACE but not cardiac ACE. Quinapril reduced both serum and cardiac ACE but was less potent than imidapril at reducing serum ACE. Furthermore, only imidapril significantly decreased left ventricular end-diastolic pressure (LVEDP), which was elevated by aortic banding [1]. This differential tissue ACE suppression profile is not explained by lipophilicity differences, as imidaprilat’s lipophilicity was comparable to enalaprilat and much lower than quinaprilat [1].

Cardiac hypertrophy Tissue ACE activity Left ventricular remodeling

Insulin Sensitivity and Fibrinolytic Balance: Imidapril vs. Candesartan (FISIC Study)

In the 12-week randomized FISIC trial (n=61 normoweight hypertensive patients), imidapril and candesartan produced similar blood pressure reductions (−16.0/12.6 mmHg and −16.1/12.2 mmHg, respectively; both P<0.001 vs baseline). However, imidapril significantly increased the glucose infusion rate during euglycemic-hyperinsulinemic clamp by +1.1 mg/min/kg (P<0.02), whereas candesartan produced no change. Imidapril sustained PAI-1 antigen reduction throughout 12 weeks, while candesartan’s PAI-1 reduction was lost and reversed by week 12 (P<0.05 vs baseline, P<0.01 vs imidapril). Tissue plasminogen activator (t-PA) activity decreased with candesartan (from 0.48±0.16 to 0.43±0.14 IU/mL, P<0.05) but was preserved with imidapril. Desmopressin-stimulated t-PA release was greater with imidapril (+4.45 IU/mL) than candesartan (+2.73 IU/mL, P<0.01) [1].

Insulin resistance Fibrinolysis Metabolic syndrome hypertension

Proteinuria Reduction in Chronic Glomerulonephritis: Imidapril vs. Dilazep

In a 3-year comparative study of patients with chronic glomerulonephritis, imidapril (2.5–5 mg/day, n=11) reduced urinary protein excretion from 2.16±1.57 g/g Cr to 0.90±0.53 g/g Cr, representing an absolute reduction of 1.26 g/g Cr (approximately 58% relative reduction, P<0.01), alongside a blood pressure decrease of 14/10 mmHg (P<0.01). Serum creatinine remained stable at 1.3±0.3 mg/dL, indicating preserved renal function. In contrast, the dilazep group (300–450 mg/day, n=12) showed no significant changes in blood pressure, proteinuria, or serum creatinine over the same 3-year period [1]. This demonstrates that the antiproteinuric effect of imidapril is independent of blood pressure reduction, as no correlation was observed between the extent of BP decrease and changes in urinary protein [2].

Chronic kidney disease Proteinuria Renoprotection

Imidapril Optimal Application Scenarios: Evidence-Anchored Research and Industrial Use Cases


Hypertension Clinical Trials Requiring Low Cough-Related Attrition

In randomized controlled trials of antihypertensive agents where cough-related dropout compromises statistical power, imidapril’s 0.9% cough incidence (vs. 7.0% for enalapril and 35.7% for captopril) directly reduces discontinuation events [1]. A 2024 network meta-analysis confirms imidapril’s cough advantage over benazepril, captopril, cilazapril, and enalapril across 15 RCTs [2], making it the preferred ACE inhibitor arm in protocols where tolerability-driven attrition must be minimized.

Hemodialysis Patient Cohorts Requiring Stable Pharmacokinetic Profiles

For studies conducted in end-stage renal disease populations on chronic hemodialysis, imidapril provides dialyzer clearance of only 19.0 mL/min/m² (vs. 41.8 mL/min/m² for enalaprilat), ensuring stable intra-dialytic drug concentrations without post-dialysis drug loss [3]. This property supports continuous blood pressure control across dialysis sessions and eliminates the need for supplemental dosing, a critical advantage in hemodialysis pharmacokinetic/pharmacodynamic modeling.

Cardiac Remodeling and Heart Failure Models Requiring Dual Serum/Cardiac ACE Suppression

In aortic-banded rodent models and cardiac hypertrophy studies, imidapril uniquely suppresses both serum and cardiac tissue ACE, whereas enalapril reduces only serum ACE [4]. For protocols measuring left ventricular remodeling, fibrosis, or end-diastolic pressure as endpoints, this dual-compartment inhibition delivers experimental conditions that enalapril cannot reproduce at any dose, establishing imidapril as the required ACE inhibitor for tissue-level RAAS interrogation.

Metabolic Syndrome and Insulin Resistance Cohorts with Hypertension

For clinical studies where insulin sensitivity improvement is a secondary or primary endpoint, imidapril’s +1.1 mg/min/kg increase in glucose infusion rate during clamp studies contrasts with candesartan’s null effect [5]. Imidapril’s additional fibrinolytic benefits (sustained PAI-1 reduction, preserved t-PA activity) provide measurable advantages in protocols evaluating metabolic and thrombotic endpoints simultaneously.

Quote Request

Request a Quote for imidapril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.